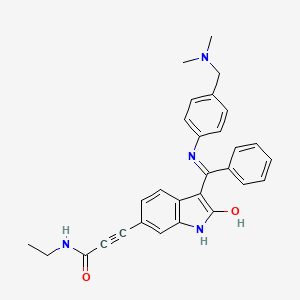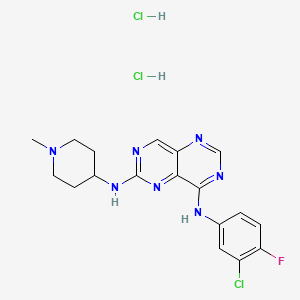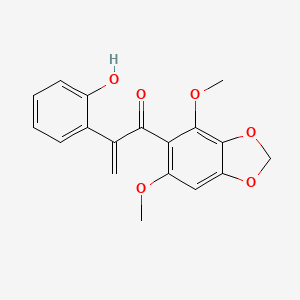
Acide bis-PEG4-sulfonique
Vue d'ensemble
Description
Bis-PEG4-sulfonic acid is a PEG-based PROTAC linker . Its IUPAC name is 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid . It has a molecular weight of 366.41 and is in liquid form . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of Bis-PEG4-sulfonic acid is C10H22O10S2 . The InChI code is 1S/C10H22O10S2/c11-21(12,13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-22(14,15)16/h1-10H2,(H,11,12,13)(H,14,15,16) .Physical And Chemical Properties Analysis
Bis-PEG4-sulfonic acid has a molecular weight of 366.41 . It is in liquid form and is stored at -20°C .Applications De Recherche Scientifique
Science des polymères
“Acide bis-PEG4-sulfonique” est un lieur PEG avec des motifs d'acide sulfonique {svg_1}. Dans le domaine de la science des polymères, il joue un rôle crucial dans la synthèse de polymères contenant un groupe sulfonique {svg_2}. Les groupes acide sulfonique peuvent participer à des réactions d'estérification, d'halogénation et de déplacement {svg_3}. Les lieurs PEG hydrophile augmentent la solubilité dans l'eau du composé dans les milieux aqueux {svg_4}.
Science des matériaux
“this compound” est utilisé dans la science des matériaux pour la synthèse de polymères à hautes performances {svg_5}. Ces polymères sont développés pour des applications dans des conditions de températures de fonctionnement élevées, de charges mécaniques élevées, de milieux chimiques agressifs et de rayonnements énergétiques {svg_6}.
Synthèse chimique
“this compound” est utilisé en synthèse chimique, en particulier dans la synthèse de polysulfones aromatiques {svg_7}. De nombreux travaux présentent la synthèse de polyarylènesulfones en utilisant la réaction d'éthers triméthylsilyliques de divers bisphénols avec des bis (4-fluorophényl) sulfones {svg_8}.
Chromatographie
“this compound” est également utilisé en chromatographie {svg_9}. Ses propriétés en font un composé approprié pour une utilisation dans divers domaines de recherche, notamment les sciences de la vie, la science des matériaux et la synthèse chimique {svg_10}.
Expansion de l'espace chimique bioactif
“this compound” est utilisé dans l'expansion de l'espace chimique bioactif {svg_11}. Les efforts de synthèse visant des échafaudages de produits naturels complexes sont utiles, en particulier ceux visant à élargir leur espace chimique bioactif {svg_12}.
Évaluation antibactérienne
“this compound” est utilisé dans l'évaluation antibactérienne {svg_13}. Les alcaloïdes bis (3'-indolyl) α-méthine dibromés se sont avérés présenter des activités antibactériennes contre Staphylococcus aureus sensible et résistant à la méthicilline {svg_14}.
Mécanisme D'action
Target of Action
Bis-PEG4-sulfonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Bis-PEG4-sulfonic acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Bis-PEG4-sulfonic acid linker connects these two ligands, enabling the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-PEG4-sulfonic acid, as part of a PROTAC, is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a specific target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
As a peg-based linker, it is expected to enhance the water solubility of the protacs , which could potentially improve their bioavailability.
Result of Action
The primary result of the action of Bis-PEG4-sulfonic acid, as part of a PROTAC, is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing therapeutic benefits in diseases where the target protein is overexpressed or mutated.
Action Environment
The action of Bis-PEG4-sulfonic acid, as part of a PROTAC, is influenced by the intracellular environment. The ubiquitin-proteasome system, which is exploited by PROTACs for the degradation of target proteins, is an intracellular process . Therefore, factors that affect the intracellular environment, such as pH and the presence of other proteins, could potentially influence the action, efficacy, and stability of PROTACs that use Bis-PEG4-sulfonic acid as a linker.
Safety and Hazards
The safety data sheet for Bis-PEG4-acid, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
Analyse Biochimique
Biochemical Properties
Bis-PEG4-sulfonic acid interacts with various biomolecules in biochemical reactions. The sulfonic acid groups in the compound can participate in esterification, halogenation, and displacement reactions. This property makes Bis-PEG4-sulfonic acid a versatile linker in the synthesis of PROTACs .
Cellular Effects
As a component of PROTACs, it plays a crucial role in the selective degradation of target proteins . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
Bis-PEG4-sulfonic acid, as a part of PROTACs, contributes to the mechanism of action of these molecules. PROTACs contain two different ligands connected by a linker like Bis-PEG4-sulfonic acid; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs guide the ubiquitin-proteasome system to selectively degrade target proteins .
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O10S2/c11-21(12,13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-22(14,15)16/h1-10H2,(H,11,12,13)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCFPXZEPHPAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272844 | |
| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-08-7 | |
| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)
![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)
![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)





